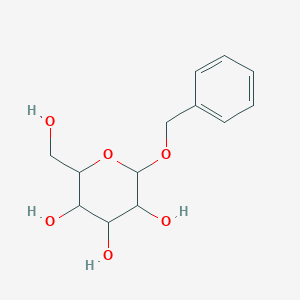

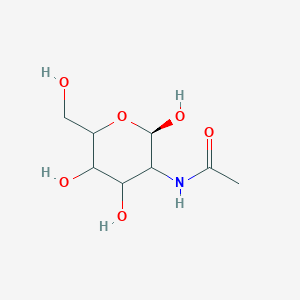

D-(+)-Galactosamine hydrochloride

描述

MG 624,也称为N,N,N-三乙基-2-(4-反式-二苯乙烯氧基)乙基铵碘化物,是一种化学化合物,分子式为C22H30NOI,分子量为451.39 g/mol . 它是一种有效的、选择性的神经元烟碱型乙酰胆碱受体拮抗剂,含有α7亚基 . 该化合物主要用于科学研究,研究烟碱型乙酰胆碱受体的功能和药理学。

准备方法

合成路线及反应条件

MG 624的合成涉及N,N,N-三乙胺与2-(4-反式-二苯乙烯氧基)乙基碘化物的反应。 反应通常在有机溶剂(如二甲基亚砜(DMSO))中进行,在受控的温度条件下 . 然后通过重结晶或色谱法纯化产物,以获得高纯度的所需化合物。

工业生产方法

MG 624的工业生产遵循类似的合成路线,但规模更大。 优化反应条件以确保最终产品的高产率和纯度。 该化合物通常在间歇反应器中生产,纯化过程涉及多个步骤,包括过滤、洗涤和干燥 .

化学反应分析

反应类型

MG 624会发生各种化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化形成相应的氧化产物。

还原: 可以使用合适的还原剂还原MG 624,生成还原衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 叠氮化钠和氰化钾等亲核试剂可用于取代反应.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成氧化的二苯乙烯衍生物,而还原可能会生成还原的胺衍生物 .

科学研究应用

MG 624 由于其对含有α7亚基的神经元烟碱型乙酰胆碱受体的选择性拮抗作用,在科学研究中被广泛使用。 其一些应用包括:

神经科学: 研究烟碱型乙酰胆碱受体在神经元信号传导和突触传递中的作用。

药理学: 研究烟碱型受体拮抗剂的药理作用及其潜在的治疗应用。

作用机制

MG 624通过选择性结合并抑制含有α7亚基的神经元烟碱型乙酰胆碱受体来发挥作用。 这种抑制阻止了乙酰胆碱的结合,从而阻断了受体的激活和随后的离子通道开放。 该化合物对α7亚基的高亲和力使其成为研究这些受体功能和药理学的有价值工具 .

相似化合物的比较

类似的化合物

甲基乌头碱: 另一种α7烟碱型乙酰胆碱受体的选择性拮抗剂。

α-Bungarotoxin: 一种有效的拮抗剂,不可逆地与α7烟碱型受体结合。

DHβE (二氢-β-赤藓碱): 烟碱型乙酰胆碱受体的竞争性拮抗剂.

MG 624的独特性

MG 624的独特之处在于它对含有α7亚基的神经元烟碱型乙酰胆碱受体具有高度的选择性和效力。 这种选择性允许对这些受体的功能和药理学进行更精确的研究,与可能具有更广泛或更不特异性作用的其他拮抗剂相比 .

属性

IUPAC Name |

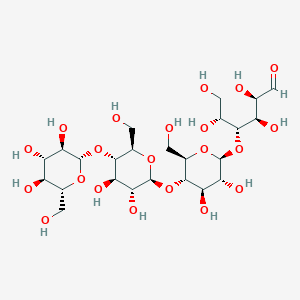

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-NQZVPSPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactosamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GALACTOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U51H7Z9859 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

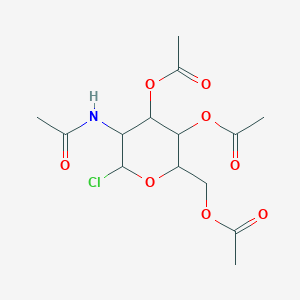

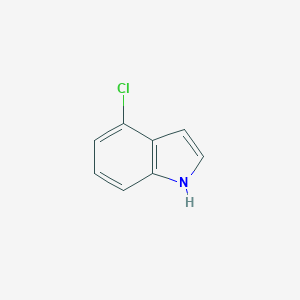

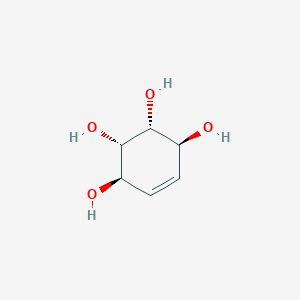

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does D-galactosamine hydrochloride induce liver injury?

A1: D-galactosamine hydrochloride primarily targets hepatocytes, the main cells of the liver. It disrupts cellular metabolism by depleting uridine triphosphate (UTP), a crucial nucleotide for various cellular processes. [, , , , ] This depletion impairs protein and glycoprotein synthesis, leading to cellular dysfunction and ultimately cell death, mimicking acute liver injury. [, , , ]

Q2: What are the downstream effects of D-galactosamine hydrochloride-induced UTP depletion?

A2: UTP depletion triggers a cascade of events, including:

- Impaired protein synthesis: This affects the production of essential proteins, including those involved in cellular repair and detoxification. [, , ]

- Disrupted glycoprotein synthesis: This affects the production of glycoproteins necessary for cell membrane integrity and signaling. [, , ]

- Organelle dysfunction: Particularly affecting the Golgi apparatus, leading to impaired protein trafficking and secretion. []

- Inflammatory response: Triggering the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further exacerbating liver damage. [, , ]

Q3: How closely does the D-galactosamine hydrochloride model mimic human liver disease?

A3: The D-galactosamine hydrochloride model, particularly when combined with lipopolysaccharide (LPS), replicates key aspects of human acute liver failure, including biochemical and morphological changes in the liver and even brain edema. [, ] It serves as a valuable tool to study the pathogenesis of acute liver failure and evaluate potential therapies. [, ]

Q4: What is the molecular formula and weight of D-galactosamine hydrochloride?

A4: The molecular formula is C6H14NO5Cl, and the molecular weight is 215.63 g/mol. []

Q5: Is D-galactosamine hydrochloride stable in aqueous solutions?

A5: D-galactosamine hydrochloride is more stable in acidic solutions (pH 3.0) than in neutral aqueous solutions (pH 7.0). [] Storage in a refrigerator at 5°C for a maximum of 5 days is recommended. [] Heat significantly accelerates its decomposition. []

Q6: How is D-galactosamine hydrochloride used in research?

A6: It's primarily used to induce acute liver injury in various animal models, including rats, mice, and pigs. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This model allows researchers to investigate the mechanisms of liver damage, assess the efficacy of potential hepatoprotective agents, and evaluate new therapies for liver diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: What are some limitations of the D-galactosamine hydrochloride model?

A7:

- Species differences: While the model effectively induces liver injury in rodents and pigs, translating findings to humans requires careful consideration. [, ]

- Single-hit model: It represents an acute injury, whereas many human liver diseases are chronic and progressive. []

Q8: Is D-galactosamine hydrochloride toxic to other organs besides the liver?

A8: While primarily hepatotoxic, research suggests D-galactosamine hydrochloride might influence other systems, including the nervous system. [, ] Studies demonstrate the transferability of hepatic coma from D-galactosamine-treated rats to healthy recipients through plasma exchange, suggesting the presence of circulating coma-inducing factors. []

Q9: Are there alternatives to D-galactosamine hydrochloride for inducing experimental liver injury?

A9: Yes, alternatives include:

- Carbon tetrachloride (CCl4): Induces liver injury via free radical formation and lipid peroxidation. [, ]

- Acetaminophen (Paracetamol): Causes liver damage through its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). []

Q10: What resources are available for researchers interested in studying D-galactosamine hydrochloride-induced liver injury?

A10:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。